orthosiphol A

Description

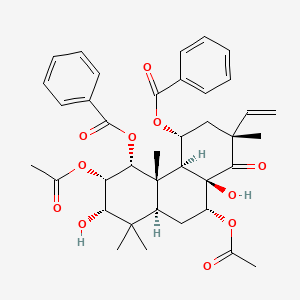

Structure

3D Structure

Properties

Molecular Formula |

C38H44O11 |

|---|---|

Molecular Weight |

676.7 g/mol |

IUPAC Name |

[(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-6,10-diacetyloxy-5-benzoyloxy-2-ethenyl-7,10a-dihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate |

InChI |

InChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(41)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1 |

InChI Key |

HIBFBUSEUDRQMX-OFUWLHILSA-N |

SMILES |

CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3OC(=O)C4=CC=CC=C4)(C)C=C)O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)O)(C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@](C[C@H]3OC(=O)C4=CC=CC=C4)(C)C=C)O)([C@H]([C@H]([C@H](C2(C)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3OC(=O)C4=CC=CC=C4)(C)C=C)O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)O)(C)C |

Synonyms |

orthosiphol A |

Origin of Product |

United States |

Isolation, Characterization, and Analytical Methodologies for Orthosiphol a

Extraction and Fractionation Techniques from Plant Matrix

The initial step in obtaining orthosiphol A is the extraction of compounds from the plant matrix, primarily the leaves of Orthosiphon stamineus bioline.org.brbioline.org.br. This is followed by fractionation to reduce the complexity of the extract.

Solvent-Based Extraction Approaches

Various solvent-based extraction methods are employed to isolate bioactive compounds from Orthosiphon stamineus. These methods leverage the principle of differential solubility of compounds in different solvents. Common solvents used include water, methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and hexane (B92381) bioline.org.braip.orgresearchgate.netfabad.org.trnih.govscialert.net.

Studies have investigated the effect of different solvents and extraction methods on the yield and composition of O. stamineus extracts. For instance, Soxhlet extraction and maceration have been compared, with Soxhlet extraction often yielding higher amounts of extract in a shorter time aip.org. The polarity of the solvent plays a crucial role in the types of compounds extracted. Water and aqueous methanol or ethanol mixtures are effective for extracting polar compounds like rosmarinic acid, while less polar solvents like ethyl acetate and hexane are used for less polar compounds such as polymethoxylated flavones nih.govscialert.netmdpi.com. One study reported that a water extract of O. stamineus leaves yielded this compound bioline.org.brbioline.org.br. Another approach involved extracting powdered crude drug with water, methanol, or methanol:water mixtures using Soxhlet extraction or hot maceration bioline.org.br. Dichloromethane (B109758) has also been used to obtain a rich extract for further chromatography bioline.org.brbioline.org.br.

Table 1: Effect of Solvent Polarity on Extraction Yield from O. stamineus Leaves (Example Data)

| Solvent | Extraction Yield (wt.%) |

| Water | 33.69 |

| Ethyl Acetate | 6.05 |

| Ethanol | 4.42 |

| Hexane | 3.08 |

Optimizing extraction parameters such as solvent concentration, time, and temperature is essential for maximizing the yield of target compounds aip.orgfabad.org.trnih.govmdpi.comajbasweb.com. For example, studies have shown that extraction time and temperature can influence the yield of phenolic compounds from O. stamineus, with prolonged extraction times or high temperatures potentially leading to degradation nih.govajbasweb.com. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also explored to improve extraction efficiency by disrupting the plant matrix researchgate.netresearchgate.net.

Chromatographic Fractionation Strategies (e.g., column chromatography)

Following the initial extraction, chromatographic fractionation is employed to separate the complex mixture of compounds in the extract into simpler fractions. Column chromatography is a widely used technique for this purpose bioline.org.brtandfonline.combioline.org.brbiointerfaceresearch.comtandfonline.comutm.myresearchgate.netmaas.edu.mmtandfonline.comjyoungpharm.org.

In column chromatography, the extract is adsorbed onto a stationary phase, commonly silica (B1680970) gel, and eluted with a mobile phase of gradually increasing polarity bioline.org.brbioline.org.brbiointerfaceresearch.comtandfonline.comutm.myresearchgate.netjyoungpharm.orghu.edu.jo. This process separates compounds based on their differential affinities for the stationary and mobile phases. For the isolation of this compound, a dichloromethane-rich extract has been adsorbed on silica gel, and column chromatography was performed using hexane with increasing polarity with ethyl acetate bioline.org.brbioline.org.br. Fractions are collected and monitored, often using Thin Layer Chromatography (TLC) bioline.org.brbioline.org.br. Fractions containing the target compound are then subjected to further purification. Another study on O. aristatus used column chromatography with ethyl acetate and ethanol mixtures to fractionate a crude extract tandfonline.comutm.myresearchgate.net.

Table 2: Example of Solvent Systems Used in Column Chromatography for Orthosiphon Extracts

| Stationary Phase | Mobile Phase System | Application |

| Silica gel | Hexane with increasing Ethyl Acetate | Fractionation of dichloromethane extract bioline.org.brbioline.org.br |

| Silica gel | Ethyl acetate: Ethanol mixtures | Fractionation of crude extract tandfonline.comutm.myresearchgate.net |

| Silica gel | n-hexane, n-hexane:ethyl acetate, etc. | Fractionation of ethanol extract jyoungpharm.org |

| Silica gel | Chloroform (B151607)/ethanol | Fractionation of chloroform extract mdpi.com |

Fractionation can also involve techniques like liquid-liquid extraction (LLE) to partition compounds based on their solubility in immiscible solvents of different polarities biointerfaceresearch.comtandfonline.comgoogle.com.

Advanced Purification Methods

To obtain this compound in a pure form, advanced purification techniques are necessary after initial extraction and fractionation.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the isolation and purification of natural compounds, including this compound bioline.org.brbioline.org.brtandfonline.comgoogle.com. HPLC offers higher resolution and efficiency compared to traditional column chromatography.

For the analysis and isolation of this compound, Reverse Phase HPLC (RP-HPLC) with UV detection has been employed bioline.org.brbioline.org.brajol.info. A method used an isocratic mobile phase of methanol:tetrahydrofuran:water (55:5:40) with 0.1% H3PO4 on a C18 column bioline.org.brbioline.org.brajol.info. The detection was performed at 330 nm bioline.org.brbioline.org.brajol.info. HPLC is also used to confirm the purity of isolated compounds bioline.org.brbioline.org.br. Preparative HPLC can be used for purifying isolated compounds to a high degree of purity tandfonline.comnih.gov.

Table 3: Example HPLC Conditions for Analysis of O. stamineus Extracts

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application |

| Nucleosil C-18 | Methanol:THF:Water (55:5:40) with 0.1% H3PO4 | 0.7 | 330 | Analysis and quantification of this compound bioline.org.brbioline.org.brajol.info |

| C18 | Aqueous 0.1% formic acid and acetonitrile | 0.8 | - | Analysis of eupatorin (B191229) (example) rsc.org |

| C18 | Acetonitrile:Water (41:59) | - | - | Purification of sinensetin (B1680974) (example) tandfonline.com |

| - | Methanol: Water (8:2) | - | - | Purification of orthosiphol K derivative nih.gov |

| - | ACN: H2O (70:30) | - | - | Purification of orthosiphol K derivative nih.gov |

HPLC coupled with mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity for the identification and quantification of compounds in complex mixtures biointerfaceresearch.comutm.myrsc.org.

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (TLC) is another technique used for the purification of compounds on a larger scale than analytical TLC bioline.org.brbioline.org.brhu.edu.jomdpi.comnih.govpjsir.org. It is often used after column chromatography to further purify fractions containing the target compound.

In preparative TLC, a thicker layer of stationary phase (e.g., silica gel) is used on glass plates pjsir.orgarabjchem.org. The sample is applied as a band, and the chromatogram is developed using a suitable solvent system pjsir.orgarabjchem.org. After development, bands containing the desired compound are visualized (e.g., under UV light) and scraped off the plate. The compound is then extracted from the stationary phase material bioline.org.brbioline.org.br. Preparative TLC has been used for the further purification of fractions obtained from column chromatography to yield pure compounds like this compound bioline.org.brbioline.org.br. It has also been used in the purification of other compounds from O. stamineus, such as sinensetin and eupatorin hu.edu.jomdpi.com.

Table 4: Example TLC Conditions for Orthosiphon Compounds

| Stationary Phase | Mobile Phase System | Visualization Method | Application |

| Silica gel 60 F254 | Toluene: Acetone (85:15) | UV light | Monitoring fractions, purification of this compound bioline.org.br |

| Silica gel GF254 | Chloroform-ethylacetate (60:40) | UV light | Analysis and quantification of sinensetin pjsir.org |

| Silica gel 60 F254 | Chloroform/ethanol (85:15) | - | Purification of eupatorin and sinensetin mdpi.com |

| Silica gel 60 F254 | Toluene: ethyl acetate: formic acid: water (3:3:1:0.2) | UV light at 365 nm | Identification and quantification of sinensetin hu.edu.jo |

| Silica gel | CH2Cl2: MeOH (15:1) | - | Purification of orthosiphol K derivative nih.gov |

Structural Elucidation Methodologies

The structural elucidation of isolated this compound is performed using a combination of spectroscopic techniques bioline.org.brnih.govtandfonline.combioline.org.brmaas.edu.mmnih.govresearchgate.nete-nps.or.krspringermedizin.denih.gov. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms within the molecule.

Key spectroscopic techniques used for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for determining the carbon-hydrogen framework and the connectivity of atoms nih.govmaas.edu.mmnih.govresearchgate.nete-nps.or.krspringermedizin.de. NMR analysis provides information on the number and type of protons and carbons, their chemical environments, and coupling interactions.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps in determining the elemental composition and structural fragments bioline.org.brnih.govtandfonline.combioline.org.brbiointerfaceresearch.commaas.edu.mmnih.govresearchgate.nete-nps.or.krnih.gov. Techniques like LC-MS and HR-ESI-MS are commonly used bioline.org.brtandfonline.combiointerfaceresearch.comnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by detecting characteristic vibrational frequencies bioline.org.brbioline.org.brmaas.edu.mmnih.gov.

Ultraviolet (UV) Spectroscopy: UV spectroscopy helps in identifying chromophores (groups that absorb UV light) in the molecule and can be used for quantitative analysis bioline.org.brbioline.org.bre-nps.or.kr.

The identification and characterization of isolated compounds like this compound are typically performed by comparing their spectroscopic data (UV, FTIR, MS, and NMR spectra) with previously reported data for the compound bioline.org.brbioline.org.br. For novel compounds or for confirming the structure, extensive 1D and 2D NMR analysis is crucial nih.govtandfonline.commaas.edu.mmnih.gove-nps.or.kr.

For this compound, spectroscopic analysis has confirmed its structure as a highly oxygenated isopimarane-type diterpene nih.govchemfaces.comtandfonline.com. Specific data points from spectroscopic analysis, such as characteristic NMR signals or MS fragmentation ions, are critical for confirming the identity and structure of isolated this compound bioline.org.brnih.gove-nps.or.kr. For example, LC-MS data for this compound has shown an m/z of 677 [M+H]⁺ bioline.org.br.

Table 5: Spectroscopic Data Reported for this compound (Example Data)

| Technique | Data Point | Reference |

| LC-MS | m/z 677 [M+H]⁺ | bioline.org.br |

| UV (MeOH) | λ max: 230, 280 nm | bioline.org.br |

| FTIR (KBr) | 3445, 2951, 1741, 1281, 1245, 780 cm⁻¹ | bioline.org.br |

| NMR | (Used for structural elucidation) | bioline.org.brnih.govtandfonline.combioline.org.brmaas.edu.mmnih.govresearchgate.nete-nps.or.krspringermedizin.de |

By applying these comprehensive isolation, purification, and structural elucidation methodologies, researchers can effectively obtain and characterize this compound from natural sources, enabling further studies on its properties and potential applications.

Spectroscopic Analysis (e.g., UV-Vis, FT-IR, Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are fundamental in the structural elucidation of natural products like this compound. Techniques such as UV-Vis, FT-IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about the compound's functional groups, molecular weight, and structural connectivity. nih.govnih.govcurtin.edu.aulehigh.edumdpi.com

For this compound, LC-MS analysis has provided a mass-to-charge ratio (m/z) of 677 [M+H]+. bioline.org.br UV spectroscopy in methanol showed maximum absorbance (λmax) at 230 and 280 nm. bioline.org.br FT-IR analysis using a KBr pellet revealed characteristic absorption bands at 3445, 2951, 1741, 1281, 1245, and 780 cm⁻¹. bioline.org.br These spectroscopic data are crucial for confirming the identity and structural features of isolated this compound. bioline.org.br

Quantum Chemical Calculations in Structure Determination

Quantum chemical calculations play an increasingly important role in the structural elucidation of complex natural products, particularly for confirming stereochemical configurations and resolving ambiguities in spectroscopic data. acs.orgresearchgate.net These calculations can simulate spectroscopic parameters (such as NMR chemical shifts or ECD spectra) for proposed structures, which are then compared to experimental data to determine the most likely structure. acs.org While the provided search results mention the use of quantum chemical calculations in the context of other diterpenoids and natural products from Orthosiphon aristatus, their specific application to the structure determination of this compound is noted in the characterization process alongside spectroscopic methods. nih.govresearchgate.netscut.edu.cn

Analytical Quantification of this compound in Biological and Plant Samples

Accurate quantification of this compound is essential for quality control of O. stamineus extracts and for studying its pharmacokinetics. Various chromatographic methods coupled with different detection techniques have been developed for this purpose.

High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common method for the analysis and quantification of bioactive markers, including this compound, in O. stamineus extracts. researchgate.netajol.infobioline.org.brbioline.org.br A developed method utilized an isocratic mobile phase consisting of methanol, tetrahydrofuran, and water (0.1% H₃PO₄) in a ratio of 55:5:40 on a Nucleosil C-18 column (250 mm × 4.6 mm i.d., 5 μm particle size). researchgate.netajol.infobioline.org.brbioline.org.br Detection was performed at a wavelength of 330 nm with a flow rate of 0.7 ml/min, resulting in a separation time of 30 minutes. researchgate.netajol.infobioline.org.brbioline.org.br This method has been demonstrated for the simultaneous determination of this compound alongside other markers like rosmarinic acid, 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349) (TMF), and sinensetin. researchgate.netajol.infobioline.org.brbioline.org.br

Ultra High-Performance Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS)

UHPLC-ESI-MS/MS is a highly sensitive and rapid technique used for the simultaneous quantification of multiple bioactive components in complex matrices like plant extracts and biological samples such as rat plasma. mdpi.comnih.govsemanticscholar.orgnih.gov While some studies using UHPLC-MS/MS for O. stamineus focus on other compounds like polyphenols and flavonoids, the technique is well-suited for the analysis of diterpenoids like this compound due to its sensitivity and specificity provided by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. mdpi.comnih.govsemanticscholar.orgnih.govsci-hub.se Sample preparation for plasma analysis typically involves liquid-liquid extraction. mdpi.comnih.gov MS detection can be performed in both positive and negative ion modes, with optimized conditions for capillary voltage, source temperature, desolvation gas flow, cone gas flow, and desolvation temperature. mdpi.com

Thin-Layer Chromatography (TLC) Densitometric Methods

Thin-Layer Chromatography (TLC) coupled with densitometry is another method employed for the quantitative analysis of compounds in O. stamineus extracts, particularly for polymethoxylated flavonoids like sinensetin and TMF. arabjchem.orgjapsonline.comresearchgate.netsemanticscholar.org While this compound is a diterpenoid, TLC densitometry offers a simple, cost-effective, and relatively rapid approach for quantification compared to HPLC. arabjchem.orgsemanticscholar.org Sinensetin, for example, has been quantified using TLC-densitometry on silica gel plates with mobile phases such as chloroform-acetic acid (16:1) or toluene: ethyl acetate (5:7) with formic acid. japsonline.com Detection is typically done by scanning the plate with a densitometer at a specific wavelength, often in the UV range (e.g., 334 nm or 365 nm). arabjchem.orgjapsonline.comsemanticscholar.org Although the search results primarily detail TLC-densitometry for flavonoids, the principle can be applied to other UV-absorbing compounds like this compound, provided suitable chromatographic conditions and detection wavelengths are established. bioline.org.br

Method Validation Parameters (e.g., LOD, LOQ, Linearity, Recovery, Precision)

Analytical methods developed for the quantification of this compound and other compounds in O. stamineus are typically validated to ensure their reliability, accuracy, and precision. demarcheiso17025.comchromatographyonline.comwjarr.comresearchgate.net Key validation parameters include Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery, and precision (intraday and interday). researchgate.netajol.infobioline.org.brbioline.org.brdemarcheiso17025.comchromatographyonline.comwjarr.comresearchgate.net

For the RP-HPLC-UV method described, the linearity of the calibration curve for this compound was established over a specific concentration range with a high regression coefficient (r² > 0.9996). researchgate.netajol.infobioline.org.brbioline.org.br The LOD and LOQ were determined to be 2 ng/ml and 20 ng/ml, respectively. researchgate.netajol.infobioline.org.brbioline.org.br Recovery studies were conducted to assess the accuracy of the method, showing recoveries within an acceptable range (83.2% to 106.4% for the analyzed markers, including this compound) with low relative standard deviation (RSD) values (< 5%). researchgate.netajol.infobioline.org.brbioline.org.br Precision, including intraday and interday variability, is evaluated by analyzing replicate samples and calculating the RSD. japsonline.comwjarr.comresearchgate.netnih.gov Acceptable precision is typically indicated by RSD values below a certain threshold, often 5% or 15% depending on the matrix and analyte concentration. mdpi.comnih.govnih.gov

Table 1: Analytical Method Validation Parameters for this compound (RP-HPLC-UV)

| Parameter | Value | Method | Source |

| Linearity | 0.01 - 500 µg/ml (r² > 0.9996) | RP-HPLC-UV | researchgate.netajol.infobioline.org.brbioline.org.br |

| LOD | 2 ng/ml | RP-HPLC-UV | researchgate.netajol.infobioline.org.brbioline.org.br |

| LOQ | 20 ng/ml | RP-HPLC-UV | researchgate.netajol.infobioline.org.brbioline.org.br |

| Recovery | 83.2 - 106.4 % (for markers) | RP-HPLC-UV | researchgate.netajol.infobioline.org.brbioline.org.br |

| Precision | RSD < 5 % (for markers) | RP-HPLC-UV | researchgate.netajol.infobioline.org.brbioline.org.br |

This compound is a highly oxygenated isopimarane-type diterpene found in Orthosiphon species, particularly Orthosiphon aristatus and Orthosiphon stamineus. tandfonline.comacs.orgchemfaces.com These plants are well-known in traditional medicine, especially in Southeast Asia, for various therapeutic uses, including the treatment of kidney ailments and rheumatism. tandfonline.comnih.govresearchgate.netresearchgate.net The diverse pharmacological activities of Orthosiphon species are attributed to their rich array of secondary metabolites, among which isopimarane-type diterpenoids are characteristic constituents. tandfonline.comnih.gov

Pre Clinical Pharmacological Activities and Biological Mechanisms of Orthosiphol a

Anti-inflammatory Activity and Related Mechanisms

Orthosiphol A, a diterpenoid compound, has demonstrated notable anti-inflammatory properties in various pre-clinical studies. Its mechanisms of action involve the modulation of key inflammatory pathways and mediators.

Inhibition of Nitric Oxide (NO) Production in Cellular Models (e.g., LPS-activated J774.1 macrophages)

This compound has been shown to significantly inhibit the production of nitric oxide (NO) in a dose-dependent manner in lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells. chemfaces.comacs.org This inhibitory effect on NO production is a key indicator of its anti-inflammatory potential, as excessive NO production is a hallmark of inflammatory conditions. scispace.com In these cellular models, LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response, leading to the production of pro-inflammatory mediators like NO. scispace.com The ability of this compound to counteract this effect highlights its role in mitigating inflammatory processes at a cellular level. chemfaces.comacs.orgjst.go.jp Studies have reported that this compound, along with other related diterpenes isolated from Orthosiphon stamineus, exhibits more potent inhibitory activity on NO production than the positive control, NG-monomethyl-l-arginine (l-NMMA). acs.org

Modulation of Inflammatory Cytokines and Mediators (e.g., IL-1β, TNF-α, COX-2, NF-κB, NLRP3)

The anti-inflammatory effects of this compound extend to the modulation of various pro-inflammatory cytokines and mediators. While direct studies on this compound's effect on all these specific mediators are still emerging, research on extracts of Orthosiphon stamineus, from which this compound is derived, and related compounds provide significant insights.

Extracts of Orthosiphon stamineus have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. acs.orgphcogj.com Furthermore, compounds found in Orthosiphon stamineus, such as eupatorin (B191229) and sinensetin (B1680974), have been found to inhibit the expression of inflammatory genes. researchgate.net

The NF-κB signaling pathway is a crucial regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2. mdpi.com The activation of NF-κB is a key step in the inflammatory cascade. frontiersin.org The NLRP3 inflammasome, another critical component of the innate immune response, is also regulated by NF-κB and is responsible for the maturation and secretion of IL-1β and IL-18. frontiersin.orgmdpi.com Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory diseases. mdpi.com While direct evidence for this compound is still being gathered, the known anti-inflammatory effects of related compounds suggest that modulation of the NF-κB and NLRP3 pathways is a likely mechanism of action. mdpi.comfrontiersin.orgplos.org

Cellular Signaling Pathways Involved in Anti-inflammatory Responses

The anti-inflammatory actions of this compound and related compounds are mediated through the modulation of key cellular signaling pathways. The NF-κB pathway stands out as a primary target. frontiersin.org In a resting state, NF-κB is held inactive in the cytoplasm. frontiersin.org Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the activation of the IKK complex, which in turn allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. plos.org

The NLRP3 inflammasome signaling pathway is another critical target. mdpi.com Its activation is a two-step process, with the initial "priming" step being dependent on NF-κB for the upregulation of NLRP3 and pro-IL-1β. mdpi.comfrontiersin.org Subsequent activation leads to the assembly of the inflammasome complex and the release of mature inflammatory cytokines. mdpi.com The inhibition of these pathways by compounds like those found in Orthosiphon stamineus can effectively dampen the inflammatory response. mdpi.comfrontiersin.org

Antidiabetic and Hypoglycemic Effects

This compound has also been identified as a compound with potential antidiabetic and hypoglycemic properties, primarily through its effects on carbohydrate-digesting enzymes.

Selective Inhibition of Intestinal Maltase and Alpha-Glucosidase Activity (Kinetic investigations)

A key finding is the selective inhibitory action of this compound on intestinal maltase. chemfaces.comnih.govbiocrick.com In one study, this compound was found to selectively inhibit intestinal maltase with an IC50 value of 6.54 mM. chemfaces.comnih.govbiocrick.comresearchgate.netscience.govresearchgate.net Kinetic investigations revealed that this compound retards maltase function in a noncompetitive manner. chemfaces.comnih.govbiocrick.comresearchgate.netscience.govresearchgate.net This is significant because inhibiting enzymes like maltase and α-glucosidase can slow down the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels. science.govnih.gov While some flavonoids from the same plant source inhibit yeast α-glucosidase, this compound's selectivity for intestinal maltase is a noteworthy characteristic. nih.govbiocrick.comscience.gov

| Enzyme Activity Data for this compound | |

| Enzyme | Effect |

| Intestinal Maltase | Selective inhibition |

| IC50 Value | 6.54 mM |

| Mode of Inhibition | Noncompetitive |

Potential Influence on Glucose Regulation and Insulin (B600854) Secretion (In vitro/in vivo animal models)

While direct studies focusing solely on this compound's effect on glucose regulation and insulin secretion in vivo are limited, research on extracts of Orthosiphon stamineus provides strong indications of its potential role. Extracts from this plant have been shown to possess hypoglycemic effects in diabetic rat models. mdpi.com Oral administration of these extracts has been found to reduce plasma glucose levels after a glucose load. mdpi.com

Involvement in Metabolic Pathways (e.g., carbohydrate metabolism)

This compound, a bioactive compound found in Orthosiphon stamineus, is implicated in the modulation of various metabolic pathways, including carbohydrate metabolism. The breakdown and synthesis of carbohydrates are fundamental processes for energy storage and utilization in the body. mhmedical.com These processes primarily involve glycolysis, the citric acid cycle, and oxidative phosphorylation to produce ATP. mhmedical.comlumenlearning.com

The metabolism of carbohydrates begins with the breakdown of complex sugars into monosaccharides like glucose, which are then absorbed into the bloodstream. lumenlearning.com In cells, glucose undergoes glycolysis, a series of reactions that convert it into pyruvate, releasing energy in the form of ATP and NADH. lumenlearning.comwikipedia.org Pyruvate can then enter the citric acid cycle in the mitochondria for further energy production under aerobic conditions. lumenlearning.comuomustansiriyah.edu.iq

While direct studies on this compound's specific role in carbohydrate metabolism are limited, extracts of Orthosiphon stamineus, which contain this compound, have been traditionally used for conditions like diabetes. scienceopen.com The plant's extracts have shown potential in influencing glucose metabolism. For instance, some compounds from the plant are known to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. doi.org This suggests a potential mechanism by which this compound could contribute to the regulation of blood glucose levels by affecting how carbohydrates are broken down and absorbed. Further research is needed to elucidate the precise mechanisms of this compound on key metabolic enzymes and pathways such as glycolysis and gluconeogenesis. wikipedia.orguomustansiriyah.edu.iq

Antioxidant Activity

Free Radical Scavenging Capabilities (e.g., DPPH assay)

This compound is a constituent of Orthosiphon stamineus, a plant well-regarded for its antioxidant properties. The antioxidant activity of plant extracts is often evaluated by their ability to scavenge synthetic free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). jabonline.innih.govumt.edu.my This assay is a common, rapid, and straightforward method to assess the free-radical scavenging capacity of a compound. jabonline.in When the stable purple-colored DPPH radical reacts with an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. nih.govumt.edu.my

Studies on various extracts of Orthosiphon stamineus have consistently demonstrated significant DPPH radical scavenging activity. umt.edu.myscialert.netumk.edu.my For instance, a methanolic extract of the plant showed potent antioxidant activity with an IC50 value of 0.286 mg/mL in a DPPH assay. scialert.net Different fractions of O. stamineus extracts have also been tested, showing a range of IC50 values in DPPH scavenging, indicating that the antioxidant capacity can be correlated with the phenolic content. nih.gov The free radical scavenging ability of these extracts is attributed to their capacity to donate hydrogen from hydroxyl groups, which interrupts the free radical chain oxidation process. nih.govumt.edu.my While these studies focus on extracts, the presence of phenolic compounds like this compound is believed to contribute to this antioxidant potential.

Modulation of Endogenous Antioxidant Defense Systems

Beyond direct free radical scavenging, compounds from Orthosiphon stamineus, including potentially this compound, can modulate the body's own antioxidant defense systems. frontiersin.orgkoreamed.org This endogenous defense network includes antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are considered the first line of defense against oxidative stress. frontiersin.orgresearchgate.net These enzymes work rapidly to neutralize reactive oxygen species (ROS) and prevent the formation of harmful free radicals. frontiersin.org

Protective Effects against Oxidative Stress in Cellular Models

The antioxidant capabilities of Orthosiphon stamineus extracts, containing this compound, translate to protective effects against oxidative stress in various cellular models. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. frontiersin.orgkoreamed.org

In one study, an extract of Clerodendranthus spicatus (a synonym for O. stamineus) demonstrated protective effects in mouse cardiomyocytes subjected to oxidative damage. nih.gov The extract reduced total ROS levels and malondialdehyde (MDA) content, a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes like catalase and superoxide dismutase. nih.gov This indicates that the extract helps to mitigate the cellular damage caused by oxidative stress. nih.gov Similarly, extracts of O. stamineus have been reported to protect against hydrogen peroxide-induced apoptosis in epithelial cells, further underscoring their cytoprotective antioxidant effects. nih.gov The plant's polyphenolic compounds are credited with these protective actions, which are crucial for preventing the progression of conditions associated with oxidative stress. koreamed.org

Anticancer and Antiproliferative Potential

Inhibition of Cell Proliferation in Various Cancer Cell Lines (e.g., colorectal carcinoma, fibrosarcoma, hepatocellular carcinoma)

Extracts of Orthosiphon stamineus, which contain this compound, have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Hepatocellular Carcinoma (HCC): Various studies have highlighted the cytotoxic effects of O. stamineus extracts and its isolated compounds on HCC cells. doi.orgresearchgate.net For instance, sinensetin, a flavonoid also found in the plant, was shown to inhibit the survival of HepG2 cells with an IC50 of 39.93 ± 1.10 μg/mL. doi.org An ethyl acetate (B1210297) fraction of a hot water extract of O. stamineus also inhibited the viability of HepG2 cells in a concentration-dependent manner. researchgate.net Furthermore, a decoction of O. stamineus was found to potentially prevent or suppress the development of liver cancer in an animal model. tums.ac.ir Another compound, schisantherin A, has been shown to inhibit the proliferation of HCC cells by regulating glucose metabolism. frontiersin.org

Colorectal Carcinoma: Extracts from O. stamineus have shown promise in combating colorectal cancer. A standardized 50% ethanol (B145695) extract of the leaves suppressed the growth of human colorectal cancer (HCT116) cells in an orthotopic nude mouse model. jbiochemtech.comnih.gov The extract was found to be non-cytotoxic to the colon cancer cells, suggesting its antitumor effect may be mediated through other mechanisms like anti-angiogenesis. jbiochemtech.comresearchgate.net Natural compounds like kaempferol (B1673270) have been shown to inhibit the growth of colorectal cancer cells through signaling pathways like NF-κB. frontiersin.org

Fibrosarcoma: Diterpenes and flavonoids isolated from O. stamineus have been reported to be effective against human HT-1080 fibrosarcoma cells. doi.org While direct studies on this compound are limited, the general activity of the plant's constituents suggests potential. Other research has shown that microRNAs, like miR-145, can inhibit the proliferation, migration, and invasion of fibrosarcoma cells by targeting specific genes. jajgastrohepto.org

The antiproliferative effects of O. stamineus extracts are often attributed to the induction of apoptosis and cell cycle arrest. nih.govnih.govresearchgate.net For example, in uterine fibroid cells, the extracts were shown to induce apoptosis through the downregulation of the anti-apoptotic gene Bcl-2. nih.govnih.govresearchgate.net

Table of Antiproliferative Activity of Orthosiphon stamineus Extracts and Constituents

| Cell Line | Extract/Compound | Effect | IC50 Value | Reference |

| HepG2 (Hepatocellular Carcinoma) | Sinensetin | Inhibition of cell survival | 39.93 ± 1.10 μg/mL | doi.org |

| HepG2 (Hepatocellular Carcinoma) | Ethyl Acetate Fraction | Inhibition of cell viability | Concentration-dependent | researchgate.net |

| HCT116 (Colorectal Carcinoma) | 50% Ethanol Extract | Non-cytotoxic | > 100 µg/ml | jbiochemtech.com |

| HT-1080 (Fibrosarcoma) | Diterpenes and Flavonoids | Effective against cells | Not specified | doi.org |

| SK-UT-1 (Uterine Leiomyosarcoma) | Water and 50% Ethanolic-water Extracts | Inhibition of proliferation, induction of apoptosis | Not specified | nih.govnih.gov |

| T47D (Breast Cancer) | 50% Ethanol Extract | Highest cytotoxic activity among tested extracts | Not specified | fabad.org.tr |

Induction of Apoptosis and Cell Cycle Arrest

Pre-clinical research indicates that extracts of Orthosiphon stamineus, containing this compound and other bioactive compounds, can inhibit cancer cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

In studies using uterine leiomyosarcoma (SK-UT-1) cells, water and 50% ethanolic-water extracts of O. stamineus were observed to halt cell proliferation. researchgate.net Flow cytometry analysis revealed that the extracts induced cell cycle arrest, particularly at the G0/G1 phase. researchgate.netwaocp.org This arrest prevents the cells from entering the synthesis (S) phase, thereby stopping replication. For instance, treatment of pancreatic cancer cells (Panc-1) with an ethanolic extract of O. stamineus resulted in a significant arrest at the G1 phase. nih.gov Similarly, sinensetin, another compound isolated from the plant, was found to induce cell cycle arrest at the G0/G1 phase in hepatocellular carcinoma (HepG2) cells. researchgate.net

The induction of apoptosis is a key mechanism. Microscopic examinations have shown that extract-treated cells exhibit the characteristic morphological features of apoptosis. researchgate.netwaocp.org This process is supported by molecular evidence, such as the downregulation of the anti-apoptotic gene Bcl-2, which favors cell death. researchgate.net In pancreatic cancer cells, combination treatment with the extract and gemcitabine (B846) significantly triggered both early apoptosis and necrosis. nih.gov

Table 1: Effects of Orthosiphon stamineus Extracts on Cell Cycle and Apoptosis in Cancer Cell Lines

| Cell Line | Extract Type | Observed Effect | Key Molecular Changes | Reference(s) |

|---|---|---|---|---|

| Uterine Leiomyosarcoma (SK-UT-1) | Water and 50% Ethanolic-water | Cell cycle arrest at G0/G1 phase; Induction of apoptosis. | Downregulation of Bcl-2. | researchgate.net, waocp.org |

| Pancreatic Cancer (Panc-1) | Ethanolic | Cell cycle arrest at G1 phase (single treatment); S phase arrest (with gemcitabine); Induction of necrosis and early apoptosis. | Increased cleaved PARP and caspase-3. | nih.gov |

| Hepatocellular Carcinoma (HepG2) | Sinensetin (isolated compound) | Cell cycle arrest at G0/G1 phase; Induction of apoptosis. | Downregulation of Bcl-xL; Upregulation of TRAIL and PTEN. | researchgate.net |

Anti-angiogenic Effects (e.g., via VEGF-VEGFR pathway)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central to this process. nih.gov Pre-clinical studies suggest that compounds within Orthosiphon stamineus possess anti-angiogenic properties by targeting this pathway.

Research has shown that ethanolic extracts of O. stamineus can suppress tumorous angiogenesis. biorxiv.org A key mechanism identified is the significant reduction in the level of VEGF. biorxiv.org Further studies on uterine fibroid cells demonstrated that the extracts inhibit cell growth by suppressing the VEGF-A gene, which is directly involved in angiogenesis. waocp.org This anti-angiogenic activity has been noted as a significant pharmacological property of the plant's methanolic extracts. kisti.re.kr By inhibiting the VEGF-VEGFR signaling pathway, these compounds can potentially cut off the blood supply that tumors need to grow and spread. biorxiv.org

Molecular Targets Involved in Anticancer Activity (e.g., 17β-HSD1, ErbB2/HER2, PI3K-PKB/Akt)

Computational and in vitro studies have begun to identify specific molecular targets through which compounds from Orthosiphon stamineus may exert their anticancer effects. These targets are crucial proteins in pathways that control cell growth, proliferation, and survival.

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1): This enzyme is involved in the synthesis of active estrogens, which can promote the growth of hormone-dependent cancers like breast cancer.

ErbB2/HER2: Human Epidermal Growth Factor Receptor 2 is a receptor tyrosine kinase that, when overexpressed, promotes aggressive cancer cell growth. mdpi.com It is a key target in certain types of breast and other cancers. researchgate.net

PI3K-PKB/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a major signaling cascade that regulates cell survival, proliferation, and metabolism. plos.org Its aberrant activation is common in many cancers. plos.orgmdpi.com

An in silico (computational) screening of bioactive compounds derived from O. aristatus revealed that diterpenoids (the class to which this compound belongs), along with flavonoids and polyphenols, have good binding affinities with 17β-HSD1, ErbB2/HER2, and PI3K-PKB/Akt proteins. tandfonline.com This suggests that these compounds could act as inhibitors, blocking the function of these key cancer-promoting molecules. tandfonline.com These computational findings highlight the potential of O. stamineus constituents to target multiple critical pathways in cancer. tandfonline.com

Other Emerging Pharmacological Activities (Pre-clinical)

Nephroprotective Mechanisms (e.g., effects on urea (B33335), creatinine (B1669602), cholesterol in animal models)

Extracts of Orthosiphon stamineus have demonstrated significant kidney-protective effects in pre-clinical animal models. nih.govjyoungpharm.org The plant is traditionally used for managing conditions related to kidney health, and scientific studies support this application. jyoungpharm.orgfrontiersin.org

In animal models of kidney damage, treatment with O. stamineus extracts led to a notable improvement in key indicators of kidney function. nih.gov Specifically, the extracts were shown to significantly lower elevated serum levels of urea and creatinine, which are waste products that build up in the blood when the kidneys are not functioning properly. jyoungpharm.orgresearchgate.net Furthermore, the extracts also reduced high blood cholesterol levels in diabetic rat models, providing an additional benefit as metabolic issues often accompany kidney disease. jyoungpharm.org Histopathological analysis of kidney tissues in treated animals confirmed that the extracts helped to alleviate kidney injury. nih.gov These findings suggest that O. stamineus exerts nephroprotective effects, validating its traditional use. jyoungpharm.org

Table 2: Nephroprotective Effects of Orthosiphon stamineus Extract in Animal Models

| Model | Extract | Key Biomarker Effects | Outcome | Reference(s) |

|---|---|---|---|---|

| Gentamicin-induced Nephrotoxicity in Rats | Methanolic | Decreased serum creatinine and blood urea. | Reduced extent of renal damage. | researchgate.net |

| Potassium Oxonate-induced Hyperuricemia in Mice | Ethyl Acetate | Ameliorated kidney dysfunction indicators. | Alleviated kidney injury. | nih.gov |

| Diabetic Rats | Ethanolic | Lowered urea, creatinine, blood glucose, and cholesterol. | Exhibited renoprotective, hypoglycemic, and hypolipidemic qualities. | jyoungpharm.org |

| db/db Diabetic Nephropathy Mice | Aqueous | Reduced serum creatinine (SCr) and blood urea nitrogen (BUN). | Showed good nephroprotective effects. | frontiersin.org |

Hepatoprotective Effects (e.g., inhibition of hepatic fat accumulation, modulation of metabolic processes in NAFLD)

Pre-clinical studies have provided evidence for the liver-protective properties of Orthosiphon stamineus extracts, particularly in the context of Non-Alcoholic Fatty Liver Disease (NAFLD). phcogres.comresearchgate.net NAFLD is characterized by the excessive accumulation of fat in the liver, which can lead to inflammation and serious liver damage. jchr.org

In vitro assays using HepG2 liver cells showed that an ethanolic extract of O. stamineus has the ability to inhibit hepatic fat accumulation. researchgate.net Animal studies further support these findings. In a mouse model of NAFLD, treatment with a standardized O. aristatus extract inhibited the progression of the disease. researchgate.net This was evidenced by a significant reduction in the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate transaminase (AST), which are elevated during liver injury. researchgate.netnih.gov The mechanisms behind these effects involve the modulation of cellular processes like oxidative stress and inflammation. phcogres.comresearchgate.net The hepatoprotective activity is also attributed to the plant's antioxidant and free-radical scavenging properties. researchgate.net

Table 3: Hepatoprotective Effects of Orthosiphon stamineus Extract in Pre-clinical Models

| Model | Extract | Key Biomarker Effects | Outcome | Reference(s) |

|---|---|---|---|---|

| Thioacetamide-induced Liver Cirrhosis in Rats | Ethanolic | Significantly restored elevated ALT, AST, ALP, and Bilirubin. | Exerted a hepatoprotective effect. | nih.gov |

| C57BL/6 Mice with NAFLD | Aqueous | Reduced Alanine Aminotransferase (ALT) by 74.2% and Aspartate Transaminase (AST) by 52.8%. | Inhibited the progression of NAFLD. | researchgate.net |

| HepG2 Cells | Ethanolic | N/A (Cell-based model) | Inhibited hepatic fat accumulation. | researchgate.net |

Antimicrobial Activity (Pre-clinical evaluation)

Extracts from Orthosiphon stamineus have been evaluated in various pre-clinical studies for their ability to inhibit the growth of a range of microorganisms, including both Gram-positive and Gram-negative bacteria. mdpi.comuniq.edu.iq

Studies using the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC) have shown that extracts possess antibacterial activity against several pathogens. mdpi.comuniq.edu.iq For example, an aqueous extract of O. stamineus showed the best activity against Staphylococcus aureus, with an MIC value of 1.56 mg/mL. mdpi.com A methanolic extract demonstrated inhibition against S. epidermidis, S. mutans, P. acnes, and K. pneumoniae, with the most potent activity observed against P. acnes (MIC of 3.91 mg/ml). uniq.edu.iq Other research found that extracts were effective against the food-borne bacterium Vibrio parahaemolyticus and urinary tract pathogens like Proteus mirabilis and Staphylococcus saprophyticus. researchgate.netumsida.ac.id The antimicrobial effects are often attributed to the presence of various phytochemicals, including polyphenols like rosmarinic acid, flavonoids, and terpenoids. uniq.edu.iqresearchgate.net

Table 4: Pre-clinical Antimicrobial Activity of Orthosiphon stamineus Extracts

| Extract Type | Target Microorganism | Result (Inhibition Zone or MIC/MBC) | Reference(s) |

|---|---|---|---|

| Aqueous | Staphylococcus aureus | 10.5 mm inhibition zone; MIC 1.56 mg/mL. | mdpi.com |

| Aqueous | Streptococcus agalactiae | 8.1 mm inhibition zone. | mdpi.com |

| Methanolic | Propionibacterium acnes | MIC 3.91 mg/mL; MBC 7.81 mg/mL. | uniq.edu.iq |

| Methanolic | Streptococcus mutans | MIC 7.81 mg/mL; MBC 15.63 mg/mL. | uniq.edu.iq |

| Methanolic | Klebsiella pneumoniae | MIC 62.5 mg/mL; MBC 125 mg/mL. | uniq.edu.iq |

| Ethanolic (100%) | Proteus mirabilis | 21.22 mm average inhibition zone. | umsida.ac.id |

| Ethanolic (100%) | Staphylococcus saprophyticus | 20.71 mm average inhibition zone. | umsida.ac.id |

| 50% Methanol (B129727) | Vibrio parahaemolyticus | Strongest growth inhibitory action among tested microbes. | researchgate.net |

Table of Compounds and Key Terms

| Name | Type / Class |

| 17β-HSD1 (17β-Hydroxysteroid Dehydrogenase 1) | Enzyme |

| Alanine aminotransferase (ALT) | Enzyme / Liver Biomarker |

| Alkaline phosphatase (ALP) | Enzyme / Liver Biomarker |

| Apoptosis | Biological Process |

| Aspartate aminotransferase (AST) | Enzyme / Liver Biomarker |

| Bax | Protein (Pro-apoptotic) |

| Bcl-2 | Protein (Anti-apoptotic) |

| Bcl-xL | Protein (Anti-apoptotic) |

| Bilirubin | Liver Biomarker |

| Caspase-3 | Enzyme (Apoptosis) |

| Cholesterol | Lipid / Biomarker |

| Creatinine | Metabolic Waste / Kidney Biomarker |

| ErbB2/HER2 | Receptor Tyrosine Kinase |

| Gemcitabine | Chemotherapy Drug |

| This compound | Diterpenoid |

| PARP | Enzyme (DNA Repair/Apoptosis) |

| PI3K (Phosphoinositide 3-kinase) | Enzyme |

| PKB/Akt (Protein Kinase B) | Enzyme |

| PTEN | Protein (Tumor Suppressor) |

| Rosmarinic acid | Polyphenol |

| Sinensetin | Flavonoid |

| TRAIL | Protein (Tumor Necrosis Factor) |

| Urea | Metabolic Waste / Kidney Biomarker |

| VEGF (Vascular Endothelial Growth Factor) | Signaling Protein |

| VEGFR (Vascular Endothelial Growth Factor Receptor) | Receptor Tyrosine Kinase |

Anti-rheumatoid Arthritis Activity (e.g., in human rheumatoid fibroblast-like synoviocyte models)

While direct studies on this compound in human rheumatoid fibroblast-like synoviocyte models are not extensively detailed, its established anti-inflammatory properties provide a strong basis for its potential anti-rheumatoid arthritis activity. Rheumatoid arthritis is a chronic inflammatory disease where immune cells like macrophages and activated fibroblast-like synoviocytes contribute to joint inflammation and damage. This compound has demonstrated significant anti-inflammatory effects in relevant biological models.

Research has shown that this compound exhibits a notable dose-dependent inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells. chemfaces.com Macrophages are key players in the synovitis characteristic of rheumatoid arthritis, and the overproduction of NO by these cells contributes to the inflammatory cascade and joint destruction. Furthermore, early in-vivo research demonstrated that this compound possesses strong inhibitory activity against inflammation induced by tumor promoters in mouse models. scialert.net

Other diterpenoids isolated from Orthosiphon species, which share the same isopimarane (B1252804) structural class as this compound, have been evaluated more directly for anti-rheumatoid arthritis activity. innovareacademics.in For instance, related compounds have been shown to inhibit the activation of the NF-κB pathway in TNF-α-induced human rheumatoid fibroblast-like synoviocytes, consequently down-regulating key inflammatory proteins like COX-2 and NLRP3. innovareacademics.inmdpi.com Although these specific findings are for related molecules rather than this compound itself, the shared chemical scaffold highlights a promising area for future investigation into this compound's specific effects on synoviocytes.

Table 1: Summary of Anti-inflammatory Activities of this compound Relevant to Rheumatoid Arthritis

| Activity | Model System | Key Findings | Reference |

| Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells | Showed a significant, dose-dependent inhibitory effect on NO production. | chemfaces.com |

| Anti-inflammatory Activity | In-vivo mouse model (tumor promoter-induced ear inflammation) | Demonstrated strong inhibitory activity against induced inflammation. | scialert.net |

| Antiproliferative Activity | Human HT-1080 fibrosarcoma cell line | Exhibited mild to weak antiproliferative effects. | chemfaces.com |

Angiotensin I-Converting Enzyme (ACE) Inhibition

The direct inhibitory activity of the specific diterpenoid compound, this compound, on Angiotensin I-Converting Enzyme (ACE) is not extensively documented in the scientific literature. However, extracts from Orthosiphon stamineus, the plant from which this compound is isolated, have been a subject of interest for their antihypertensive properties, including ACE inhibition. pexacy.com

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. mdpi.com Inhibition of this enzyme is a primary strategy for managing hypertension. tandfonline.com Studies evaluating various extracts of Orthosiphon stamineus leaves have consistently demonstrated in-vitro ACE inhibitory activity. nih.govresearchgate.net For example, an ethanolic extract of the leaves was found to have the highest inhibitory effect against ACE compared to other solvent extracts, exhibiting a half-maximal inhibitory concentration (IC₅₀) value of 45.77 ± 1.17 µg/mL. pexacy.comontosight.ai

Further investigation into the phytochemical constituents responsible for this action has revealed that the ACE inhibitory activity of Orthosiphon stamineus is primarily attributed to its flavonoid compounds, not its diterpenoids like this compound. mdpi.comnih.govresearchgate.net Key flavonoids such as eupatorin, sinensetin, and rosmarinic acid have been identified as active ACE inhibitors. nih.govontosight.ai The proposed mechanism for these flavonoids involves their ability to chelate the zinc ion (Zn²⁺) located within the active site of the ACE enzyme, thereby blocking its function. nih.govresearchgate.net Among the tested flavonoids, eupatorin showed the most potent inhibition, with an IC₅₀ value of 15.35 ± 4.49 µg/mL. nih.govontosight.ai

Table 2: ACE Inhibitory Activity of Extracts and Compounds from Orthosiphon stamineus

| Test Substance | Type | IC₅₀ Value (µg/mL) | Reference |

| Ethanolic Extract (OS-E) | Plant Extract | 45.77 ± 1.17 | pexacy.comontosight.ai |

| Methanolic Extract (OS-M) | Plant Extract | 63.7 (approx.) | ontosight.ai |

| Eupatorin | Flavonoid | 15.35 ± 4.49 | nih.govontosight.ai |

| Rosmarinic Acid | Phenolic Acid | > Eupatorin | ontosight.ai |

| Sinensetin | Flavonoid | > Eupatorin | ontosight.ai |

| Captopril | Positive Control | 0.0022 ± 0.0001 | ontosight.ai |

Structure Activity Relationships Sar and Structural Modification

Elucidation of SAR for NO Inhibitory Activity of Diterpenoids

Orthosiphol A has demonstrated a significant dose-dependent inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells. chemfaces.comnih.gov This activity is a key aspect of its anti-inflammatory potential, as excessive NO production is involved in various inflammatory processes. researchgate.net

Research on highly oxygenated isopimarane-type and staminane-type diterpenes isolated from Orthosiphon stamineus has aimed to establish the SAR for their NO inhibitory activity. nih.govresearchgate.net These studies evaluated numerous diterpenes for their ability to inhibit NO production in LPS-activated macrophage cells. Orthosiphols A, B, D, and X have shown more potent inhibitory activities than the positive control, N(G)-monomethyl-l-arginine (l-NMMA). nih.gov One compound, orthosiphol U, displayed particularly strong activity with an IC₅₀ value of 6.4 µM. nih.gov

Elucidation of SAR for Anti-rheumatoid Arthritis Activity of Isopimarane-type Diterpenoids

Orthosiphon aristatus is traditionally used for treating rheumatism, and recent studies have investigated the anti-rheumatoid arthritis activity of its isopimarane-type diterpenoids. tandfonline.comnih.govresearchgate.netnih.gov These studies evaluate the activity of isolated diterpenoids and their derivatives on models relevant to rheumatoid arthritis, such as TNF-α induced human rheumatoid fibroblast-like synoviocytes (MH7A cells). tandfonline.comnih.govresearchgate.netnih.gov

Preliminary SAR studies based on the inhibitory effects of various isopimarane (B1252804) and migrated pimarane (B1242903) type diterpenoids on the release levels of IL-1β in TNF-α induced MH7A cells have been conducted. tandfonline.comnih.govresearchgate.netnih.gov These studies indicate that substituents on the C-ring significantly influence the activity. tandfonline.comtandfonline.com For instance, vinyl migrated pimarane type diterpenoids showed no activity compared to isopimarane type diterpenoids. tandfonline.comtandfonline.com The presence of specific groups like a C-11 OBz group and a C-7 OAc group appear to be important for maintaining activity. tandfonline.comtandfonline.com

While this compound (identified as compound 2 in one study) was among the isolated diterpenoids, the SAR discussion in the provided sources primarily focuses on comparing the activities of several related diterpenoids and their derivatives, highlighting the impact of structural variations on their anti-rheumatoid arthritis potential. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com

Impact of Specific Functional Groups and Structural Motifs on Biological Activity

The biological activities of this compound and related isopimarane diterpenoids are closely linked to their specific functional groups and structural motifs. The isopimarane skeleton itself is a core structural motif. Variations in the oxygenation pattern, including the position and type of hydroxyl and ester groups, play a significant role in determining the potency and specificity of their biological effects. chemfaces.comnih.govtandfonline.comnih.govtandfonline.com

For NO inhibitory activity, the degree and position of oxygenation on the isopimarane framework are crucial. nih.govresearchgate.net Studies comparing various orthosiphols with differing oxygenation patterns have shown variations in their NO inhibitory potency. nih.gov

General SAR principles in medicinal chemistry indicate that the nature and position of functional groups can influence a compound's interaction with biological targets, affecting binding affinity, efficacy, and sometimes even the mechanism of action. ashp.orgnih.gov While detailed, atom-by-atom SAR for this compound across all its reported activities is complex and still under investigation, the available data on related diterpenoids strongly suggest that specific hydroxylations and esterifications on the isopimarane core are key modulators of its anti-inflammatory and anti-rheumatoid arthritis effects. chemfaces.comnih.govtandfonline.comnih.govtandfonline.com

Rational Design and Synthesis of this compound Derivatives and Analogues for Enhanced Activity

Rational design and synthesis of derivatives and analogues are common strategies to improve the activity and pharmacokinetic properties of natural products. mdpi.com Based on the SAR information gleaned from studying naturally occurring orthosiphols and related diterpenoids, researchers can design modified structures with potentially enhanced biological activity. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com

For anti-rheumatoid arthritis activity, structural modification of the most abundant compound, orthosiphol K, has been carried out to obtain new derivatives. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com These modifications involved reactions such as etherification and esterification at specific hydroxyl groups. tandfonline.com The synthesized derivatives were then evaluated for their activity to further refine the SAR and identify compounds with improved efficacy. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com For example, one derivative, compound 10 (an ethyl ether derivative of orthosiphol K), showed potent activity in inhibiting IL-1β release. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com

This approach of isolating natural diterpenoids, evaluating their activities, establishing preliminary SAR, and then synthesizing targeted derivatives allows for the systematic exploration of the structural requirements for optimal biological activity. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com The goal is to develop analogues with increased potency, better selectivity, or improved pharmacological profiles compared to the parent compounds like this compound. tandfonline.comnih.govresearchgate.netnih.govtandfonline.com

Data Table: NO Inhibitory Activity of Selected Orthosiphols

| Compound | IC₅₀ (µM) in LPS-activated J774.1 cells |

| Orthosiphol U | 6.4 |

| This compound | More potent than l-NMMA |

| Orthosiphol B | More potent than l-NMMA |

| Orthosiphol D | More potent than l-NMMA |

| Orthosiphol X | More potent than l-NMMA |

| l-NMMA | Positive control |

Note: Specific IC₅₀ values for this compound, B, D, and X relative to l-NMMA were not provided in the source, only that they were "more potent". nih.gov

Data Table: Anti-rheumatoid Arthritis Activity (Inhibition of IL-1β Release) of Selected Diterpenoids

| Compound | Activity Level (vs. Model Group) at 15 µM | Notes |

| Compound 10 | Significant (p < 0.0001) | Ethyl ether derivative of Orthosiphol K |

| Compound 3 | Significant (p < 0.0001) | Orthosiphol B |

| Compound 5 | No activity | Neothis compound (Migrated pimarane) |

| Compound 6 | No activity | Neoorthosiphol B (Migrated pimarane) |

| Compound 2 | Activity observed | This compound |

| Dexamethasone | Positive control (5 µM) | Efficacy level similar to Compound 10 & 3 at 15 µM |

Note: Activity is based on inhibition of IL-1β release in TNF-α induced MH7A cells. Compound numbering corresponds to that used in the cited study. tandfonline.comtandfonline.com

Computational and Systems Pharmacology Approaches

Network Pharmacology for Identification of Polypharmacological Mechanisms

Network pharmacology is a powerful approach used to understand the complex interactions between compounds, their targets, and associated diseases. Studies employing network pharmacology on Orthosiphon stamineus have included orthosiphol A as one of the key active ingredients. idrblab.netnih.govresearchgate.net This method helps to move beyond the "one-drug, one-target" paradigm and explore the multi-component, multi-target nature of traditional medicines. nih.gov

Compound-Target-Disease Networks

The construction of compound-target-disease networks has been utilized to clarify the polypharmacological mechanisms of O. stamineus and its active constituents, including this compound. idrblab.netnih.govresearchgate.netprezi.com These networks visualize the relationships between the active compounds, their predicted protein targets, and the diseases or conditions they are associated with. By analyzing the topology of these networks, researchers can identify key compounds and targets that may play significant roles in the therapeutic effects of the plant extract. This compound is one of the potentially active ingredients included in these network analyses. idrblab.netnih.govresearchgate.net

Molecular Docking Studies for Target Prediction and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding affinity and interaction modes of a ligand (such as this compound) with a receptor protein. This approach is crucial for identifying potential molecular targets and understanding the nature of the ligand-protein interactions. Molecular docking studies have been widely applied to investigate the interactions of compounds from O. stamineus, including this compound, with various protein targets. idrblab.netnih.govresearchgate.netprezi.comactascientific.comaimspress.comnih.govtubitak.gov.trnih.govnih.govfrontiersin.org These studies help to confirm the reliability of predicted ingredient-target interactions and assess the strength of their binding. idrblab.netnih.govresearchgate.netprezi.comfrontiersin.org

Binding Affinity and Interaction Analysis with Specific Receptor Proteins

Molecular docking has provided specific insights into the interaction of this compound with several proteins. This compound has been shown to selectively inhibit intestinal maltase, a key enzyme involved in carbohydrate digestion, with an IC50 value of 6.54 mM. nih.govuni-freiburg.denih.govresearchgate.net Kinetic investigations further indicated that this compound retards maltase function in a noncompetitive manner. nih.govuni-freiburg.deresearchgate.net

In silico docking studies have also suggested that this compound possesses significant inhibitory activity against the ACE receptor, an enzyme involved in blood pressure regulation. aimspress.com Furthermore, molecular docking analysis indicated this compound's potential as an antioxidant by showing favorable binding affinity to the Superoxide (B77818) Dismutase (SOD) receptor protein compared to control compounds. tubitak.gov.tr this compound has also been included in docking studies evaluating potential hepatoprotective activity by targeting Pregnane X Receptor (PXR) and NF-ΚB Receptor. nih.gov Additionally, this compound demonstrated interaction with target proteins associated with Urolithiasis, exhibiting a binding affinity of -9.8 kcal/mol in one study. nih.gov While this compound was included in a docking study against SARS-CoV-2 RdRp protein, other compounds like Orthosiphol B, Asiaticoside, and Ellagic Acid showed lower (more favorable) binding affinities in that specific analysis. nih.gov

Detailed research findings from docking studies can be presented in tables, illustrating the binding affinities (often expressed as docking scores or binding energies) of this compound with specific protein targets.

| Protein Target | Binding Affinity (kcal/mol) | Reference |

| Intestinal Maltase | N/A (IC50 reported) | nih.govuni-freiburg.deresearchgate.net |

| ACE Receptor | Significant inhibition (in silico) | aimspress.com |

| Superoxide Dismutase (SOD) | More negative than control (in silico) | tubitak.gov.tr |

| Urolithiasis Target Proteins | -9.8 | nih.gov |

| PXR | Studied (in silico) | nih.gov |

| NF-ΚB Receptor | Studied (in silico) | nih.gov |

| SARS-CoV-2 RdRp | Included in study | nih.gov |

Note: Binding affinity values can vary between studies depending on the software, parameters, and protein structures used.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are computational techniques used to identify potential lead compounds based on their ability to match a defined set of chemical features essential for binding to a target protein. While the search results mention pharmacophore modeling and virtual screening in the context of identifying potential therapeutic candidates from O. aristatus against targets like 17β-HSD, ErbB2, and PKB/Akt-2, this compound is not explicitly highlighted as a compound discovered through this specific workflow in the provided snippets. actascientific.comnih.gov However, this compound was included in a virtual screening of compounds from O. stamineus against urolithiasis targets, showing interaction with binding affinity. nih.gov This suggests that this compound can be part of compound libraries screened against various targets using these methods.

Molecular Dynamics Simulations to Validate Ligand-Target Stability

Molecular dynamics (MD) simulations are computational methods that provide insights into the dynamic behavior and stability of ligand-protein complexes over time. These simulations can complement docking studies by assessing the stability of the predicted binding poses and providing a more realistic representation of the molecular interactions in a dynamic environment. Molecular dynamics simulations have been performed to validate the relationship between active compounds from O. stamineus and their predicted targets. prezi.com While the results indicated that complexes of orthosiphol Z and Y with the Androgen Receptor (AR) performed best in simulations and that ligand-receptor separation was not observed in all simulation processes for the tested compounds, specific detailed findings of MD simulations solely for this compound were not prominently featured in the provided search results. prezi.com This suggests that while MD simulations are part of the computational pipeline for studying O. stamineus compounds, detailed this compound-specific MD data may be limited in the available snippets.

In Silico Screening for Potential Therapeutic Candidates

In silico screening, including techniques such as molecular docking and virtual screening, has been employed to investigate the potential therapeutic properties of compounds derived from Orthosiphon species, including this compound. These computational methods allow for the prediction of binding affinities and interactions between small molecules (ligands) and target proteins, providing insights into potential mechanisms of action and identifying promising candidates for further investigation.

Studies have explored the potential of this compound as a therapeutic agent for various conditions through in silico approaches. For instance, its antioxidant potential has been assessed by docking against the superoxide dismutase (SOD) receptor protein. In this context, this compound, along with other compounds like sinensetin (B1680974), isosinensetin, and orthosiphol B, showed binding affinity values suggesting potential antioxidant activity melysajournal.comresearchgate.net. The binding affinity values were reported to be more negative compared to control compounds, indicating stronger binding to the SOD receptor protein melysajournal.comresearchgate.net.

This compound has also been investigated for its potential hepatoprotective activity. Molecular docking studies have examined its interaction with key protein targets involved in liver function and disease, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-ΚB) Receptor and the Pregnane X Receptor (PXR) rjptonline.org. Research indicates that this compound demonstrated significant inhibitory activity against the Pregnane X Receptor in in silico docking analysis rjptonline.org.

Furthermore, the nephroprotective potential of this compound has been explored through computational docking studies targeting the Angiotensin Converting Enzyme (ACE) researchgate.net. This compound was identified among compounds from Orthosiphon stamineus leaves that showed significant inhibitory activity against the ACE receptor in in silico analysis researchgate.net.

These in silico findings suggest that this compound possesses potential therapeutic attributes, particularly related to antioxidant, hepatoprotective, and nephroprotective activities, based on its predicted interactions and binding affinities with relevant protein targets.

Detailed research findings from selected in silico studies involving this compound are summarized in the table below:

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Therapeutic Relevance | Source |

| This compound | Superoxide Dismutase (SOD) | More negative than control | Antioxidant | melysajournal.comresearchgate.net |

| This compound | Pregnane X Receptor (PXR) | Not specified, significant inhibition | Hepatoprotective | rjptonline.org |

| This compound | Angiotensin Converting Enzyme (ACE) | Not specified, significant inhibition | Nephroprotective | researchgate.net |

| This compound | Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-ΚB) Receptor | Not specified | Hepatoprotective | rjptonline.org |

Note: Specific binding affinity values for this compound against PXR, ACE, and NF-ΚB were not explicitly available in the provided snippets, but the studies indicated significant inhibitory activity or investigation against these targets.

Computational tools and software such as PyRx (utilizing AutoDock Vina) and Biovia Discovery Studio have been employed for performing docking simulations and visualizing the interactions between this compound and its target proteins melysajournal.comresearchgate.net. These studies often involve preparing ligands by minimizing bond energy and preparing receptor proteins, followed by docking simulations to predict binding poses and affinities melysajournal.comresearchgate.netugm.ac.id. The results, including binding energy values and interactions with amino acid residues, provide crucial data for evaluating the potential efficacy of this compound as a therapeutic candidate melysajournal.comresearchgate.netugm.ac.id.

While in silico screening provides valuable preliminary data and helps prioritize compounds for further research, these findings require validation through in vitro and in vivo studies to confirm their biological activity and therapeutic potential.

Future Research Directions and Translational Potential Pre Clinical

In-depth Mechanistic Studies of Orthosiphol A at the Molecular and Cellular Levels

Understanding the precise molecular and cellular targets of this compound is a key area for future research. Studies are needed to delineate the specific pathways and biological processes influenced by this compound. For instance, research on Orthosiphon stamineus extracts, which contain this compound, has indicated modulation of various cellular processes, including oxidative stress, mitochondrial β-oxidation, inflammatory signaling pathways, insulin (B600854) signaling, and fatty acid homeostasis pathways in the context of non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.net Computational approaches, such as systems pharmacology and molecular docking, have been employed to predict potential targets and mechanisms of action for compounds found in O. stamineus. nih.govresearchgate.netbiorxiv.orgbiorxiv.org These studies suggest that compounds like this compound may interact with key molecules involved in these pathways. Further focused studies on isolated this compound are necessary to confirm these predicted interactions and identify its specific binding partners and downstream effects. Investigations into its influence on gene expression, protein activity, and cellular signaling cascades using techniques like Western blotting, PCR, and reporter assays are essential.

Development of Novel this compound Derivatives with Improved Efficacy and Specificity

Structural modifications of natural compounds can lead to the development of derivatives with enhanced potency, specificity, and pharmacokinetic properties. Future research should explore the synthesis and evaluation of novel this compound derivatives. This involves understanding the structure-activity relationships of this compound to identify key functional groups or structural motifs responsible for its biological activities. mdpi.com Medicinal chemistry approaches can then be employed to design and synthesize derivatives with improved binding affinity to target molecules, increased stability, better bioavailability, or reduced off-target effects. High-throughput screening of derivative libraries could help identify promising candidates for further development.

Integration of Omics Technologies to Elucidate Comprehensive Biological Responses

The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological responses to this compound treatment. mdpi.comnih.govnih.govresearchgate.net Future research should integrate these technologies to gain a comprehensive understanding of how this compound affects the entire biological system at a molecular level. Transcriptomics can reveal changes in gene expression profiles, proteomics can identify alterations in protein abundance and modification, and metabolomics can provide insights into metabolic pathway modulation. mdpi.comnih.govresearchgate.net For instance, lipidomics has been used to investigate the effects of Orthosiphon stamineus extract on nephrolithiasis, revealing changes in glycerophospholipids and suggesting potential mechanisms related to mitochondrial productivity and PPARα activation. frontiersin.org Applying such approaches to this compound specifically can help identify novel biomarkers of response, elucidate complex network interactions, and uncover previously unknown mechanisms of action. Integration of multi-omics data requires advanced bioinformatics and computational tools. mdpi.comnih.govnih.gov

Standardization of this compound Content in Orthosiphon Extracts for Research Purposes

For consistent and reproducible pre-clinical research, the standardization of this compound content in Orthosiphon extracts is essential. Variations in plant origin, growth conditions, harvesting, and extraction methods can lead to significant differences in the chemical composition and concentration of bioactive compounds like this compound. nih.govresearchgate.net Future research should focus on developing and validating standardized protocols for the cultivation of Orthosiphon stamineus and the extraction and quantification of this compound. researchgate.netajol.infobioline.org.brbioline.org.brnih.govnih.gov Analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed for the quantitative analysis of this compound and other markers in O. stamineus extracts. nih.govajol.infobioline.org.brbioline.org.brnih.govnih.gov Establishing reference standards and implementing strict quality control measures will ensure that researchers are working with well-characterized material, allowing for more reliable comparisons of results across different studies and laboratories. This is particularly important for translational research, where consistency and quality are paramount.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing orthosiphol A in plant extracts?